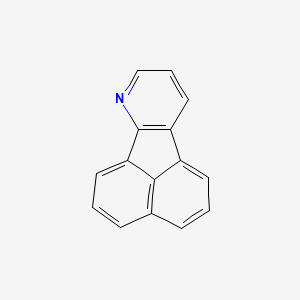![molecular formula C6H3ClN4O B14760320 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system. The presence of a chlorine atom at the 4-position and a nitroso group at the 7-position of the pyrimidine ring imparts unique chemical properties to this compound. It is a white crystalline solid, soluble in organic solvents, and has diverse applications in medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol, followed by chlorination to yield 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis have been explored to enhance efficiency and reduce reaction times .
化学反应分析
Types of Reactions
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution and Suzuki coupling reactions.
Oxidation and Reduction: The nitroso group can undergo redox reactions, leading to the formation of different functional groups.
Functional Group Transformations: The pyrimidine and chloro substituents allow for further derivatization, enabling the synthesis of complex organic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, copper mediators, and various nucleophiles for substitution reactions. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
科学研究应用
4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine has significant applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
Organic Synthesis: The compound’s unique structure makes it valuable in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Materials Science: Its electronic properties and compatibility with existing materials make it an attractive candidate for developing novel materials, such as organic semiconductors.
作用机制
The mechanism of action of 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with molecular targets such as kinases. By inhibiting kinase activity, it interferes with signal transduction pathways involved in cell division and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the nitroso group but shares the core structure and is used in the synthesis of kinase inhibitors.
4-Aminopyrrolo[2,3-d]pyrimidine: Contains an amino group instead of a nitroso group and has shown antitubercular activity.
Uniqueness
The presence of the nitroso group in 4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine imparts unique redox properties, making it distinct from its analogs
属性
分子式 |
C6H3ClN4O |
|---|---|
分子量 |
182.57 g/mol |
IUPAC 名称 |
4-chloro-7-nitrosopyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN4O/c7-5-4-1-2-11(10-12)6(4)9-3-8-5/h1-3H |
InChI 键 |
SRBJJYQYYXOWCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C2=C1C(=NC=N2)Cl)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Bromo-2-[4-(trifluoromethyl)phenyl]isoindoline-1,3-dione](/img/structure/B14760258.png)
![3,6,10,14-Tetraoxapentacyclo[7.5.0.0~2,8~.0~4,12~.0~5,11~]tetradecane](/img/structure/B14760260.png)



![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)






